molecular formula C9H14Cl2N2O2 B2478110 2-(Aminomethyl)-3-pyridin-4-ylpropanoic acid;dihydrochloride CAS No. 2580241-65-0

2-(Aminomethyl)-3-pyridin-4-ylpropanoic acid;dihydrochloride

Cat. No. B2478110
M. Wt: 253.12
InChI Key: UWRPQNHGAMNVKL-UHFFFAOYSA-N
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Description



  • 2-(Aminomethyl)-3-pyridin-4-ylpropanoic acid dihydrochloride is a chemical compound with the molecular formula C9H11Cl2N3O2 .

  • It is a derivative of pyridine and contains an aminomethyl group.

  • The dihydrochloride form indicates that it has two chloride ions associated with it.





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it likely involves the reaction of a pyridine derivative with an aminomethyl compound under appropriate conditions.





  • Molecular Structure Analysis



    • The molecular structure consists of a pyridine ring with an aminomethyl group attached to the 3-position.

    • The dihydrochloride form indicates that it has two chloride ions associated with it.





  • Chemical Reactions Analysis



    • Further research is needed to explore specific chemical reactions involving this compound.





  • Physical And Chemical Properties Analysis



    • Solubility : It is likely soluble in water due to the presence of charged groups (dihydrochloride).

    • Melting Point : Specific data is not available.

    • Stability : It is stable under normal conditions.




  • Scientific Research Applications

    • Chemical Synthesis and Derivatives : Smirnov et al. (2005) explored the aminomethylation of pyridines, which is a key process in the synthesis of various chemical derivatives. This study contributes to the understanding of chemical reactions and synthesis involving compounds like 2-(Aminomethyl)-3-pyridin-4-ylpropanoic acid (Smirnov, Kuz’min, & Kuznetsov, 2005).

    • Pharmaceutical Intermediates : Wang et al. (2006) described a practical synthesis of a key pharmaceutical intermediate that involves the introduction of the aminomethyl moiety. This research highlights the significance of such compounds in pharmaceutical manufacturing (Wang et al., 2006).

    • Antimicrobial and Antimycobacterial Activities : Research by Sidhaye et al. (2011) into nicotinic acid hydrazide derivatives, which are structurally related to the aminomethyl-pyridine compounds, demonstrated antimicrobial and antimycobacterial properties, suggesting potential applications in treating infections (Sidhaye et al., 2011).

    • Crystal and Molecular Structure Analysis : Studies on crystal structures and molecular geometries involving similar compounds provide insights into the physical and chemical properties of these materials. For example, Matczak-Jon et al. (2010) investigated the hydrogen bonding in pyridinyl aminomethane derivatives, contributing to the understanding of molecular interactions and stability (Matczak-Jon et al., 2010).

    • Optical Properties and Coordination Chemistry : The research by Li et al. (2007) on lead bromide frameworks with varying substituents, including aminomethyl on pyridine rings, highlights the importance of such compounds in understanding optical properties and coordination chemistry (Li, Zheng, Lin, & Lin, 2007).

    • Catalysis Applications : The use of 2-(aminomethyl)pyridine-based ligands in ruthenium and osmium complexes, as researched by Chelucci et al. (2015), demonstrates the catalytic potential of these compounds in organic transformations, including hydrogenation and dehydrogenation processes (Chelucci, Baldino, & Baratta, 2015).

    Safety And Hazards



    • It is considered hazardous for skin and eyes (causes irritation).

    • Proper protective measures should be taken during handling.




  • Future Directions



    • Further research is needed to explore its potential applications, biological activity, and pharmacological properties.




    properties

    IUPAC Name

    2-(aminomethyl)-3-pyridin-4-ylpropanoic acid;dihydrochloride
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H12N2O2.2ClH/c10-6-8(9(12)13)5-7-1-3-11-4-2-7;;/h1-4,8H,5-6,10H2,(H,12,13);2*1H
    Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UWRPQNHGAMNVKL-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CN=CC=C1CC(CN)C(=O)O.Cl.Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H14Cl2N2O2
    Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    253.12 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(Aminomethyl)-3-pyridin-4-ylpropanoic acid;dihydrochloride

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